molecular formula C22H40O2 B13838386 (Z,Z)-5,11-Eicosadienoic acid ethyl ester

(Z,Z)-5,11-Eicosadienoic acid ethyl ester

Cat. No.: B13838386
M. Wt: 336.6 g/mol
InChI Key: GJSICTABQZFJSN-YGWYKEQZSA-N
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Description

Ethyl (5Z,11Z)-icosa-5,11-dienoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,11Z)-icosa-5,11-dienoic acid with the hydroxy group of ethanol. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z,11Z)-icosa-5,11-dienoate typically involves the esterification of (5Z,11Z)-icosa-5,11-dienoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of ethyl (5Z,11Z)-icosa-5,11-dienoate follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the ester. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z,11Z)-icosa-5,11-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Primary or secondary alcohols.

    Substitution: Ester derivatives, amides.

Scientific Research Applications

Ethyl (5Z,11Z)-icosa-5,11-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (5Z,11Z)-icosa-5,11-dienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5Z,11Z)-icosa-5,11-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

ethyl (5Z,11Z)-icosa-5,11-dienoate

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17-

InChI Key

GJSICTABQZFJSN-YGWYKEQZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)OCC

Canonical SMILES

CCCCCCCCC=CCCCCC=CCCCC(=O)OCC

Origin of Product

United States

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